![molecular formula C18H23N5OS B5131416 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the signaling pathways that regulate cell growth, differentiation, and survival.
Mecanismo De Acción
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the activation and proliferation of B-cells. By inhibiting BTK activity, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide can block the downstream signaling pathways that regulate cell growth and survival, leading to the suppression of cancer and autoimmune disease cells.
Biochemical and Physiological Effects:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK phosphorylation and downstream signaling pathways, the induction of apoptosis (programmed cell death) in cancer and immune cells, and the suppression of cytokine production and inflammation in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound has also shown good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development. However, one of the limitations of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide is its potential for drug resistance, which may arise due to mutations in the BTK protein or the activation of alternative signaling pathways.
Direcciones Futuras
There are several potential future directions for the development of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide and other BTK inhibitors. These include the optimization of the compound's pharmacokinetic and pharmacodynamic properties, the identification of biomarkers that can predict patient response and guide treatment decisions, and the evaluation of combination therapies that can enhance the efficacy of BTK inhibition. Additionally, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide may have potential applications in other diseases that involve dysregulated B-cell signaling, such as primary immunodeficiency disorders and certain viral infections.
Métodos De Síntesis
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide involves several steps, including the reaction of 4-methyl-1-piperazine with 2-bromo-3-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with 4-pyridinethiol and 2-bromoacetamide. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in terms of its ability to inhibit BTK activity and suppress the growth and survival of cancer cells and immune cells. The compound has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, and has also been evaluated in autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-22-9-11-23(12-10-22)18-15(3-2-6-20-18)13-21-17(24)14-25-16-4-7-19-8-5-16/h2-8H,9-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDEPGVMDNUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
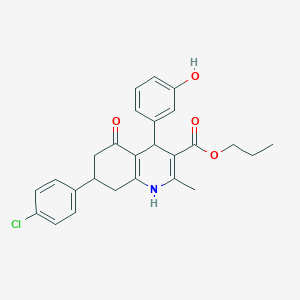
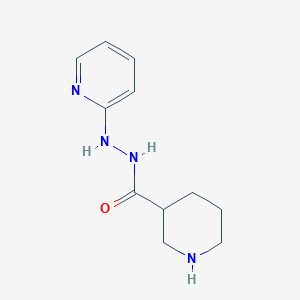
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)
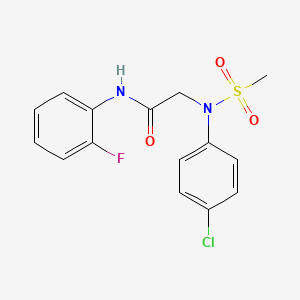
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
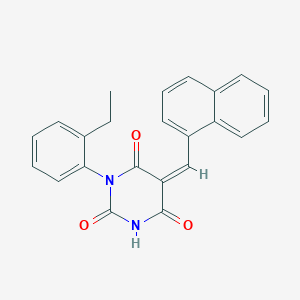
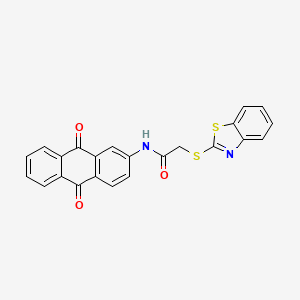
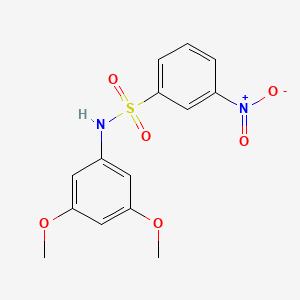
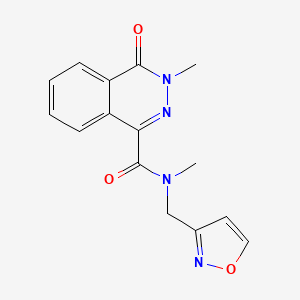
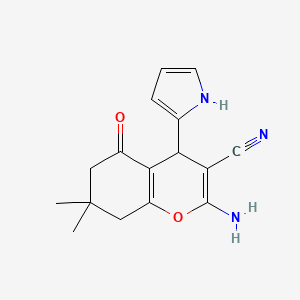
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)